(R)-(-)-1-Indanol

Catalog No.
S1899871
CAS No.
697-64-3
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-Indanol

CAS Number

697-64-3

Product Name

(R)-(-)-1-Indanol

IUPAC Name

(1R)-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1

InChI Key

YIAPLDFPUUJILH-SECBINFHSA-N

SMILES

C1CC2=CC=CC=C2C1O

Canonical SMILES

C1CC2=CC=CC=C2C1O

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1O

(R)-(-)-1-Indanol, also known as (R)-1-hydroxyindan, is an organic compound with the molecular formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. This compound is characterized by a hydroxyl group (-OH) attached to an indan structure, making it a chiral molecule with two enantiomers: (R)-(-)-1-indanol and (S)-(+)-1-indanol. The (R)-(-) enantiomer is of particular interest due to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood

Organic Synthesis

(R)-(-)-1-Indanol serves as a chiral building block in organic synthesis. Researchers utilize it as a starting material for the preparation of more complex molecules with specific stereochemical properties. These complex molecules can be potential drugs, catalysts, or other functional materials. PubChem, (R)-(-)-1-Indanol: https://pubchem.ncbi.nlm.nih.gov/compound/R_---1-Indanol

Asymmetric Catalysis

Due to its chirality, (R)-(-)-1-Indanol can be employed as a ligand in asymmetric catalysis reactions. In these reactions, a chiral catalyst directs the formation of a specific stereoisomer of a product molecule. This asymmetric catalysis is valuable in the synthesis of pharmaceuticals and other biologically active compounds. ScienceDirect, Asymmetric Catalysis:

, including:

  • Hydrogenation: It can be synthesized from 1-indanone through selective hydrogenation using metal catalysts like platinum or palladium supported on silica .
  • Dehydration: Under acidic conditions, (R)-(-)-1-indanol can undergo dehydration to form indene, which is a valuable intermediate in organic synthesis .
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic chemistry.

(R)-(-)-1-Indanol exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies indicate that it possesses antimicrobial activity, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects: Research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Chiral Auxiliary: It has been used as a chiral auxiliary in asymmetric synthesis processes, enhancing the enantioselectivity of reactions involving other substrates .

Several methods exist for synthesizing (R)-(-)-1-Indanol:

  • Selective Hydrogenation of 1-Indanone:
    • Involves hydrogenating 1-indanone using metal catalysts under controlled conditions to yield (R)-(-)-1-indanol with high selectivity .
  • Asymmetric Synthesis:
    • Various asymmetric synthesis techniques utilize chiral catalysts to produce (R)-(-)-1-indanol from achiral starting materials, enhancing yield and purity .
  • Biocatalysis:
    • Enzymatic methods using specific enzymes can convert simple substrates into (R)-(-)-1-indanol efficiently and sustainably .

(R)-(-)-1-Indanol has numerous applications across different fields:

  • Pharmaceuticals: Its biological activity makes it a potential candidate for drug development, particularly in antimicrobial and neuroprotective therapies.
  • Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
  • Flavor and Fragrance Industry: Its pleasant aromatic properties make it suitable for use in perfumes and flavorings.

Several compounds share structural similarities with (R)-(-)-1-Indanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
(S)-(+) -1-IndanolChiral AlcoholEnantiomer of (R)-(-)-1-Indanol
2-IndanolAlcoholLacks chirality; simpler structure
IndoleHeterocyclic CompoundContains nitrogen; different chemical properties
1-Phenyl-2-propanolAromatic AlcoholDifferent substitution pattern on aromatic ring

(R)-(-)-1-Indanol is unique due to its specific chiral configuration and its versatile applications in both synthetic chemistry and biological contexts. Its distinct properties set it apart from these similar compounds, making it an important subject of study in organic chemistry and pharmacology.

XLogP3

1.5

Boiling Point

220.0 °C

Melting Point

54.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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